

1-(3-Methyloxetan-3-yl)ethanone molecular structure

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Compound of Interest

Compound Name: 1-(3-Methyloxetan-3-yl)ethanone

Cat. No.: B572264

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An In-depth Technical Guide on the Molecular Structure of **1-(3-Methyloxetan-3-yl)ethanone**

This technical guide provides a comprehensive overview of the molecular structure, properties, and key identifiers of **1-(3-Methyloxetan-3-yl)ethanone**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Identity and Structure

1-(3-Methyloxetan-3-yl)ethanone is a chemical compound featuring a four-membered oxetane ring substituted at the 3-position with both a methyl group and an acetyl group.^{[1][2]} This substitution pattern creates a quaternary carbon center within the strained ring system.

Chemical Identifiers

The compound is uniquely identified by several standard chemical notations. These identifiers are crucial for database searches and unambiguous communication in scientific literature.

Identifier	Value	Source(s)
CAS Number	1363381-04-7	[1] [2] [3]
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [2]
IUPAC Name	1-(3-methyloxetan-3-yl)ethanone	[1]
Canonical SMILES	<chem>CC(=O)C1(C)COC1</chem>	[1] [3]
InChI	InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3	[1]
InChIKey	QDRLIWDQZUUUGX-UHFFFAOYSA-N	[1] [3]

Physicochemical Properties

The physical and chemical properties of the molecule are summarized below. Note that some values are predicted based on computational models.

Property	Value	Source(s)
Molecular Weight	114.14 g/mol	[1] [2]
Physical State	Solid	[1]
Predicted Boiling Point	153.3 ± 33.0 °C	[2]
Predicted Density	1.021 ± 0.06 g/cm ³	[2]
Purity	≥97% (as commercially available)	[1] [3]

Logical Workflow for Molecular Identification

The process of identifying and representing a chemical structure follows a logical workflow, starting from its name and leading to machine-readable formats that are essential for cheminformatics and data analysis.

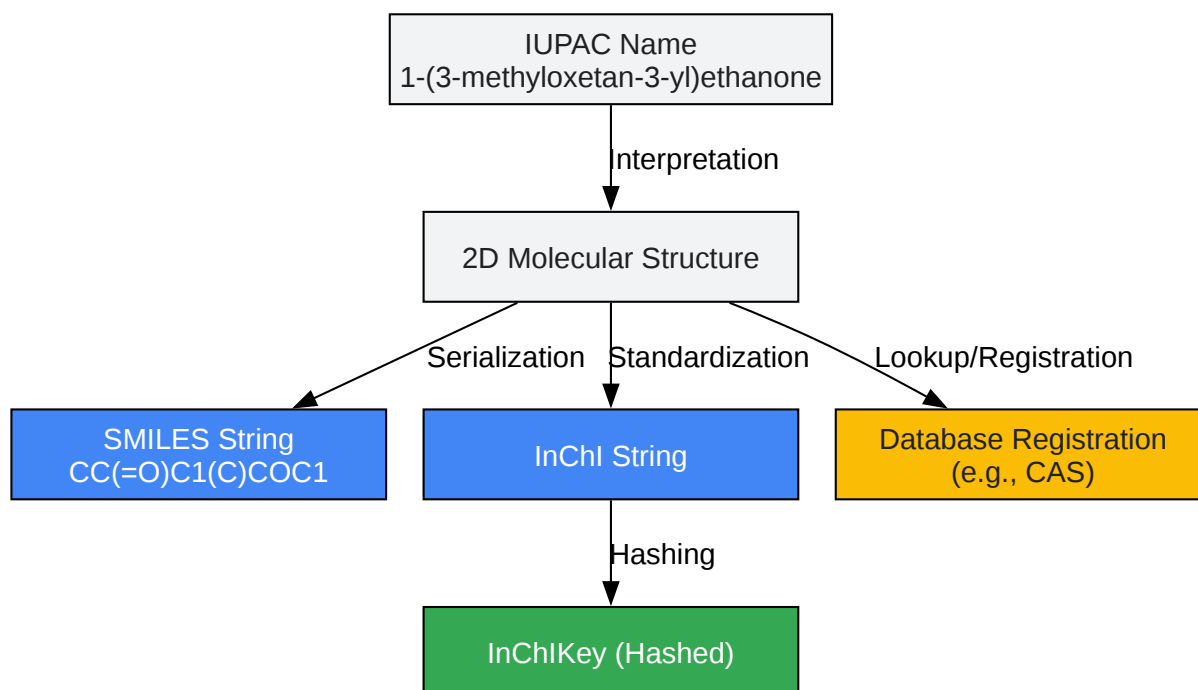


Diagram 1: Molecular Identification Workflow

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Caption: Logical flow from chemical name to database-friendly identifiers.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(3-Methyloxetan-3-yl)ethanone** is not readily available in the provided search results, a general strategy can be devised based on established methods for creating 3,3-disubstituted oxetanes.[4] A common approach involves the intramolecular cyclization of a suitable acyclic precursor, typically a 1,3-diol derivative.[4]

Generalized Synthetic Workflow

A plausible synthetic route could start from 3-methyl-3-oxetanemethanol.[5] This precursor contains the required 3-methyl-substituted oxetane core. The alcohol functionality can be

chemically manipulated to introduce the acetyl group. The following workflow illustrates a potential two-step oxidation-addition-oxidation sequence.

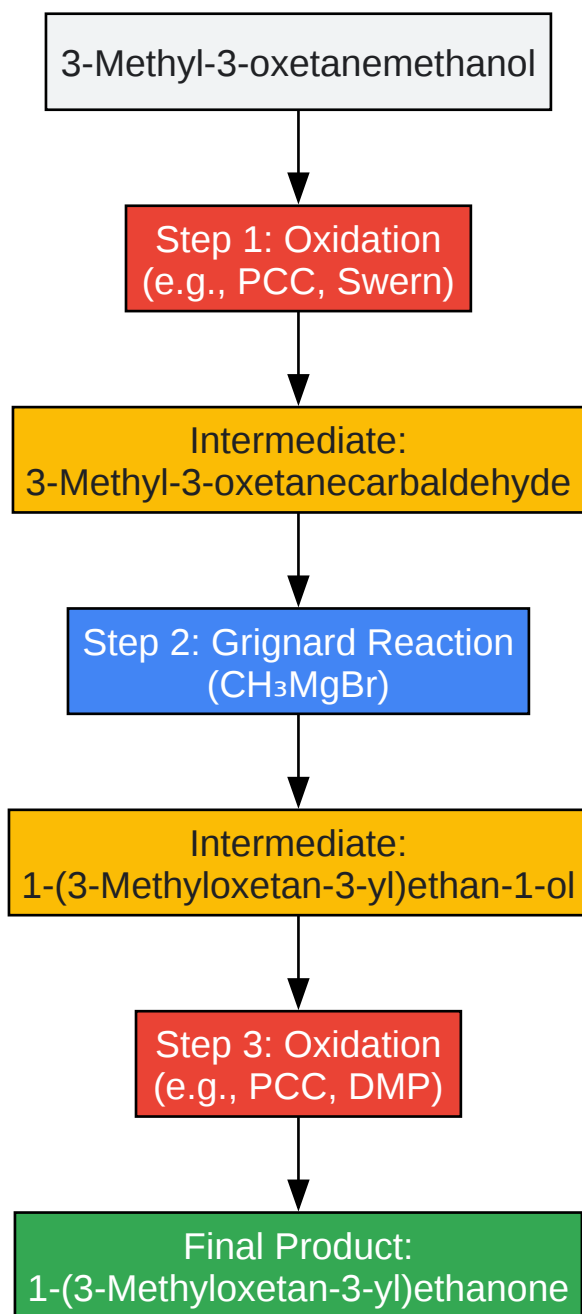


Diagram 2: Generalized Synthetic Workflow

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Caption: Plausible multi-step synthesis route for the target molecule.

Methodological Considerations

- Step 1: Initial Oxidation: The primary alcohol of 3-methyl-3-oxetanemethanol would be oxidized to an aldehyde.[5] Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation to prevent over-oxidation to a carboxylic acid.
- Step 2: Carbon-Carbon Bond Formation: The resulting aldehyde would then be reacted with a methyl Grignard reagent (methylmagnesium bromide, CH_3MgBr) to form a secondary alcohol, 1-(3-methyloxetan-3-yl)ethan-1-ol.[6]
- Step 3: Final Oxidation: The secondary alcohol is then oxidized to the target ketone. This can be achieved using reagents like PCC or Dess-Martin periodinane (DMP).

This proposed pathway is a standard, logical approach in organic synthesis for achieving the desired molecular structure. The stability of the oxetane ring to these reaction conditions would need to be considered.[4]

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